molecular formula C14H17NO3 B12894996 5-Oxazolidinone, 3-benzoyl-4-methyl-2-(1-methylethyl)-, (2R,4S)- CAS No. 848152-10-3

5-Oxazolidinone, 3-benzoyl-4-methyl-2-(1-methylethyl)-, (2R,4S)-

Cat. No.: B12894996
CAS No.: 848152-10-3
M. Wt: 247.29 g/mol
InChI Key: ZPFLWOQPRDKRSG-GXFFZTMASA-N
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Description

(2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one: is a chiral oxazolidinone derivative with significant applications in organic synthesis. This compound is known for its stereochemical properties, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one typically involves the reaction of an appropriate oxazolidinone precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

Chemistry: (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a building block for the synthesis of pharmaceutical agents.

Industry: In the chemical industry, it is used in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one involves its interaction with specific molecular targets, leading to the formation of stable intermediates. The compound’s stereochemistry plays a crucial role in its reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

  • (2R,4S)-3-Benzoyl-2-methyl-4-phenyloxazolidin-5-one
  • (2R,4S)-3-Benzoyl-2-ethyl-4-methyloxazolidin-5-one

Uniqueness: (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity compared to other similar compounds.

Properties

CAS No.

848152-10-3

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(2R,4S)-3-benzoyl-4-methyl-2-propan-2-yl-1,3-oxazolidin-5-one

InChI

InChI=1S/C14H17NO3/c1-9(2)13-15(10(3)14(17)18-13)12(16)11-7-5-4-6-8-11/h4-10,13H,1-3H3/t10-,13+/m0/s1

InChI Key

ZPFLWOQPRDKRSG-GXFFZTMASA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C(C)C

Canonical SMILES

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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